molecular formula C38H62N4O16 B2550093 tunicamycin V CAS No. 66054-36-2

tunicamycin V

Cat. No.: B2550093
CAS No.: 66054-36-2
M. Wt: 830.9 g/mol
InChI Key: MEYZYGMYMLNUHJ-DIRMKAHISA-N
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Description

Tunicamycin V is a nucleoside natural product that belongs to the tunicamycin family. These compounds are known for their antibacterial, antiviral, and antitumor activities. This compound is particularly notable for its ability to inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide, making it a valuable tool in biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of tunicamycin V has been accomplished through a series of chemical steps. One notable method involves a 15-step synthesis starting from D-galactal. This synthesis features a Büchner-Curtius-Schlotterbeck (BCS)-type reaction to assemble the complex disaccharide and aldehyde, yielding the tunicamycin core structure . The process includes highly selective azidonitration of D-galactal derivatives and optimized BCS reaction procedures .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces species, such as Streptomyces clavuligerus and Streptomyces lysosuperficus. These bacteria produce this compound as part of a mixture of homologous nucleoside antibiotics .

Chemical Reactions Analysis

Types of Reactions

Tunicamycin V undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include azides, acetonides, and various catalysts for the BCS reaction . The reaction conditions often involve specific temperature and pH controls to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further biological and chemical studies .

Scientific Research Applications

Tunicamycin V has a wide range of scientific research applications:

Comparison with Similar Compounds

Tunicamycin V shares similarities with other nucleoside antibiotics, such as:

  • Streptovirudins
  • Corynetoxins
  • MM19290
  • Mycospocidin
  • Antibiotic 24010
  • Quinovosamycins (a deoxy congener)

These compounds share a pseudotrisaccharide core structure and exhibit similar biological activities .

Properties

IUPAC Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYZYGMYMLNUHJ-DIRMKAHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62N4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017533
Record name Tunicamycin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66054-36-2, 73942-09-3
Record name Tunicamycin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066054362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tunicamycin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUNICAMYCIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RV2Q5O9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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